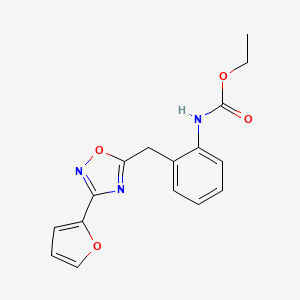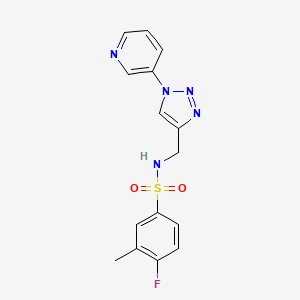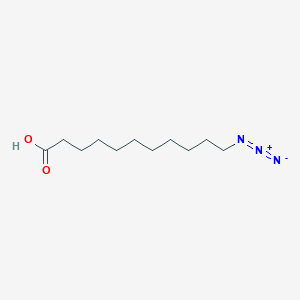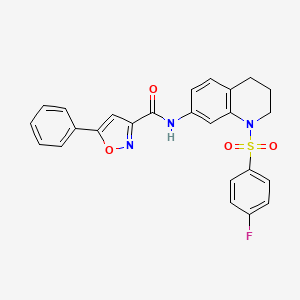![molecular formula C18H29NO3S B2363723 {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine CAS No. 946309-65-5](/img/structure/B2363723.png)
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
S-Adenosylmethionine (SAM) Utilization
S-Adenosylmethionine is a biological sulfonium compound known for being a major biological methyl donor in reactions catalyzed by methyltransferases. It is used as a source of methylene, amino, ribosyl, and aminopropyl groups in the synthesis of various biochemical compounds. The unique chemistry of SAM is driven by the electrophilic character of the carbon centers adjacent to the positively charged sulfur atom, which initiates many metabolic reactions and biosynthetic pathways through hydrogen-atom abstraction (Fontecave, Atta, & Mulliez, 2004).
Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Bicyclic Dioxetanes
The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence have been explored. These compounds show interesting chemiluminescent properties, which could be utilized in biochemical assays and imaging techniques (Watanabe et al., 2010).
Enantiopure Sulfoxides Synthesis
L-Cysteine has been used as a starting product for the generation of transient sulfenic acids, which add to suitable acceptors allowing the formation of sulfoxides with a biologically active residue. These sulfoxides can be isolated in enantiomerically pure form, showcasing the potential for the creation of biologically active molecules and drugs (Aversa et al., 2005).
Catalytic Aminohydroxylation and Aziridination of Olefins
Tert-Butylsulfonamide has been identified as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This process closely resembles the behavior of Chloramine-T in similar reactions, indicating its utility in organic synthesis and the production of nitrogen-containing compounds (Gontcharov, Liu, & Sharpless, 1999).
properties
IUPAC Name |
5-tert-butyl-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3S/c1-18(2,3)14-11-12-16(22-5)17(13-14)23(20,21)19(4)15-9-7-6-8-10-15/h11-13,15H,6-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXTZXIZQAIZQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(4-methoxyphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2363640.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2363641.png)
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2363642.png)


![3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2363648.png)


![1-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2363654.png)
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2363655.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid](/img/structure/B2363657.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2363661.png)
